3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one
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Overview
Description
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a phenylamino group attached to a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the desired indazole derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has shown its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazole: Lacks the carbonyl group at the 4-position.
3-(phenylamino)-1H-indazole: Lacks the tetrahydro structure, making it more planar.
4,5,6,7-tetrahydro-1H-indazole: Lacks the phenylamino group.
Uniqueness
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to the presence of both the phenylamino group and the tetrahydroindazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic benefits .
Properties
IUPAC Name |
3-anilino-1,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLNVRZPMNCCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545489 |
Source
|
Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105543-87-1 |
Source
|
Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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